molecular formula C10H16 B1594339 1,2,3,4,5,6,7,8-Octahydronaphthalene CAS No. 493-03-8

1,2,3,4,5,6,7,8-Octahydronaphthalene

Cat. No.: B1594339
CAS No.: 493-03-8
M. Wt: 136.23 g/mol
InChI Key: ZKZCHOVDCNLSKG-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

1,2,3,4,5,6,7,8-Octahydronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to its subsequent metabolism. Additionally, this compound can act as a substrate for other enzymes involved in hydrocarbon metabolism, further highlighting its role in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of nuclear receptors such as the aryl hydrocarbon receptor (AhR) . Activation of AhR by this compound can lead to changes in gene expression, affecting cellular metabolism and other critical functions. Furthermore, this compound has been observed to impact cellular proliferation and apoptosis, indicating its potential role in regulating cell growth and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to their activation or inhibition . For instance, the binding of this compound to cytochrome P450 enzymes results in the metabolism of the compound, producing metabolites that can further interact with other biomolecules. Additionally, this compound can modulate gene expression by interacting with nuclear receptors such as AhR, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary, with some studies reporting alterations in cellular metabolism and gene expression following prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes . Studies have shown that high doses of this compound can cause liver damage and other organ-specific toxicities in animal models . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to hydrocarbon metabolism . The compound is metabolized by cytochrome P450 enzymes, producing metabolites that can further participate in biochemical reactions. These metabolic pathways often involve the oxidation and reduction of this compound, leading to the formation of more polar compounds that can be excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can accumulate in certain organelles or compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and undergo metabolism . Additionally, the localization of this compound can affect its interactions with other biomolecules, influencing its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydronaphthalene can be synthesized through the hydrogenation of naphthalene. This process involves the addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows:

C10H8+4H2C10H18\text{C}_{10}\text{H}_{8} + 4\text{H}_{2} \rightarrow \text{C}_{10}\text{H}_{18} C10​H8​+4H2​→C10​H18​

Industrial Production Methods: In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure complete hydrogenation of naphthalene to this compound, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6,7,8-Octahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Although already a reduced form of naphthalene, further reduction can lead to the formation of more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions, particularly electrophilic substitution, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a metal catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and as a model compound for studying hydrocarbon metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, lubricants, and as a stabilizer in various formulations.

Comparison with Similar Compounds

    Decalin (Decahydronaphthalene): Another hydrogenated derivative of naphthalene, but with a fully saturated structure.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated form of naphthalene with only one ring fully saturated.

Uniqueness: 1,2,3,4,5,6,7,8-Octahydronaphthalene is unique due to its specific degree of hydrogenation, which imparts distinct chemical properties and reactivity compared to its fully or partially hydrogenated counterparts.

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZCHOVDCNLSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197755
Record name Naphthalene, 1,2,3,4,5,6,7,8-octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-03-8
Record name Naphthalene, 1,2,3,4,5,6,7,8-octahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,4,5,6,7,8-octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 493-03-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6,7,8-Octahydronaphthalene
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1,2,3,4,5,6,7,8-Octahydronaphthalene
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1,2,3,4,5,6,7,8-Octahydronaphthalene
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1,2,3,4,5,6,7,8-Octahydronaphthalene
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1,2,3,4,5,6,7,8-Octahydronaphthalene
Reactant of Route 6
1,2,3,4,5,6,7,8-Octahydronaphthalene

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